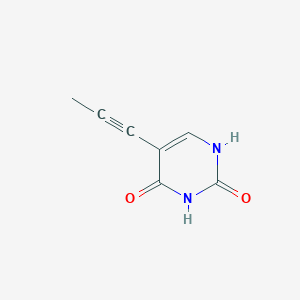
5-Propynyluracil
Cat. No. B144585
M. Wt: 150.13 g/mol
InChI Key: UJBCLAXPPIDQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07871991B2
Procedure details


wherein T7 and T8 are each independently O or S and T9 is H, amino, hydroxy, Cl, or Br. 8) B is thymine, adenine, uracil, a 5-halouracil, a 5-alkyluracil, guanine, cytosine, a 5-halocytosine, a 5-alkylcytosine, or 2,6-diaminopurine. 9) B is guanine, cytosine, uracil, or thymine. 10) B is adenine.









[Compound]
Name
5-halouracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

[Compound]
Name
5-alkyluracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven



[Compound]
Name
5-halocytosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

[Compound]
Name
5-alkylcytosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Name
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3].N1C(N)=[C:17]2[C:13](N=CN2)=NC=1.N1C=CC(=O)NC1=O.N1C(=O)C2NC=NC=2N=C1N.N1C=CC(N)=NC1=O.NC1N=C2C(NC=N2)=C(N)N=1>>[C:8]([C:7]1[C:5](=[O:6])[NH:4][C:2](=[O:3])[NH:1][CH:9]=1)#[C:13][CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)NC(=O)C(C)=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(N)=NC=2N=CNC2C1=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)N=C(N)C=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)NC(=O)C=C1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)NC(=O)C(C)=C1
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CN=C2N=CNC2=C1N
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CN=C2N=CNC2=C1N
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)NC(=O)C=C1
|
Step Ten
[Compound]
|
Name
|
5-halouracil
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eleven
[Compound]
|
Name
|
5-alkyluracil
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Twelve
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(N)=NC=2N=CNC2C1=O
|
Step Thirteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)N=C(N)C=C1
|
Step Fourteen
[Compound]
|
Name
|
5-halocytosine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Fifteen
[Compound]
|
Name
|
5-alkylcytosine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#CC)C=1C(NC(NC1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
